Cas no 188489-07-8 (Flufenpyr-ethyl)

Flufenpyr-ethyl 化学的及び物理的性質
名前と識別子
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- Acetic acid,2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxy]-,ethyl ester
- Acetic acid,2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]pheno...
- ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate
- ethyl {2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy}acetate
- ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxy]acetate
- ethyl 2-chloro-5-[1,6-dihydro-5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]-4-fluorophenoxyacetate
- s-3153
- FLUFENPYR-ETHYL
- FLUFENPYL-ETHYL STANDARD
- flufenpyr-ethyl (bsi, pa iso)
- Flufenpyr-ethyl
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- インチ: InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3
- InChIKey: DNUAYCRATWAJQE-UHFFFAOYSA-N
- ほほえんだ: CCOC(COC1=C(Cl)C=C(F)C(N2N=CC(C(F)(F)F)=C(C)C2=O)=C1)=O
計算された属性
- せいみつぶんしりょう: 408.05000
じっけんとくせい
- PSA: 70.42000
- LogP: 3.29410
Flufenpyr-ethyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F188480-1g |
Flufenpyr-ethyl |
188489-07-8 | 1g |
$ 9200.00 | 2023-09-07 | ||
A2B Chem LLC | AE99578-10mg |
FLUFENPYR-ETHYL |
188489-07-8 | 10mg |
$767.00 | 2024-04-20 |
Flufenpyr-ethyl 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Flufenpyr-ethylに関する追加情報
Professional Introduction to Flufenpyr-ethyl (CAS No. 188489-07-8)
Flufenpyr-ethyl, a compound with the chemical identifier CAS No. 188489-07-8, is a significant molecule in the realm of agrochemical research and development. This compound belongs to the class of pyridine-based derivatives, which have garnered considerable attention due to their diverse biological activities. The molecular structure of Flufenpyr-ethyl incorporates specific functional groups that contribute to its unique properties, making it a subject of intense study in both academic and industrial settings.
The primary interest in Flufenpyr-ethyl stems from its potential applications in crop protection. Recent studies have highlighted its efficacy as a potent herbicide, capable of targeting a broad spectrum of weeds without adverse effects on cultivated plants. This selective toxicity is attributed to its interaction with specific enzymatic pathways in plants, disrupting vital metabolic processes that are not present or differently regulated in crops. The mechanism of action involves inhibition of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids, which are essential for plant growth and development.
One of the most compelling aspects of Flufenpyr-ethyl is its environmental profile. Modern agrochemicals are increasingly scrutinized for their ecological impact, and Flufenpyr-ethyl has demonstrated promising results in terms of biodegradability and low persistence in soil. This characteristic is particularly important in sustainable agriculture, where minimizing environmental footprint is a key objective. Field trials have shown that Flufenpyr-ethyl breaks down relatively quickly into non-toxic residues, reducing the risk of long-term soil contamination and groundwater pollution.
The development of Flufenpyr-ethyl has been influenced by advancements in synthetic chemistry, which have enabled the precise tailoring of molecular structures to optimize biological activity. The compound’s pyridine core is a critical feature, as it facilitates interactions with biological targets while maintaining stability under various environmental conditions. Researchers have leveraged computational modeling and high-throughput screening techniques to refine the structure of Flufenpyr-ethyl, enhancing its potency and selectivity.
In addition to its role as an herbicide, Flufenpyr-ethyl has shown potential in other areas of agrochemical research. Some preliminary studies suggest that it may possess fungicidal properties, although this aspect remains less explored compared to its herbicidal activity. The compound’s versatility makes it a valuable candidate for developing multi-functional crop protection agents that can address multiple pest and disease challenges simultaneously.
The regulatory landscape for Flufenpyr-ethyl has been shaped by stringent safety evaluations conducted by global regulatory bodies. These assessments have focused on human health risks, non-target organism impacts, and environmental fate. The results have generally been favorable, supporting the registration and use of Flufenpyr-ethyl in several countries under appropriate guidelines. This regulatory approval underscores the confidence that scientific communities and regulatory agencies have in the safety and efficacy of this compound.
Future research directions for Flufenpyr-ethyl include exploring novel formulations that could further enhance its performance while reducing application rates. This aligns with the broader goal of developing greener agrochemicals that minimize resource consumption and environmental impact. Additionally, investigating the compound’s mode of action at a molecular level could provide insights into potential synergies with other bioactive molecules, leading to innovative combination therapies in crop protection.
The global demand for high-efficacy agrochemicals continues to drive innovation in this field, and Flufenpyr-ethyl represents one such advancement that meets this demand while adhering to sustainability principles. As agricultural practices evolve to address challenges such as climate change and food security, compounds like Flufenpyr-ethyl will play an increasingly important role in ensuring productive and sustainable farming systems.
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